2-(4-Chlorophenyl)-3,3-difluoropiperidine
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Overview
Description
2-(4-Chlorophenyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-chlorophenyl and 3,3-difluoro substituents on the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,3-difluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and difluoromethylpiperidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts to facilitate the reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography, where a mixture of solvents like ethyl acetate and hexane is used as the eluent
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenyl)-3,3-difluoropiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3,3-difluoropyrrolidine
- 2-(4-Chlorophenyl)-3,3-difluoroazetidine
- 2-(4-Chlorophenyl)-3,3-difluoropiperazine
Uniqueness
2-(4-Chlorophenyl)-3,3-difluoropiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H12ClF2N |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12ClF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2 |
InChI Key |
NFMUIDLLWAFTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=C(C=C2)Cl)(F)F |
Origin of Product |
United States |
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